![molecular formula C17H12O7 B12404859 Aflatoxin M1-13C17](/img/structure/B12404859.png)
Aflatoxin M1-13C17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aflatoxin M1-13C17 is a compound that belongs to the aflatoxin class, a group of mycotoxins produced by fungi such as Aspergillus flavus and Aspergillus parasiticus . It is the 13C-labeled isotope derivative of Aflatoxin M1, which is a major metabolite of Aflatoxin B1 . Aflatoxin M1 is known for its toxic properties and is commonly found in milk and dairy products from animals that have ingested contaminated feed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aflatoxin M1-13C17 is synthesized by incorporating the stable isotope 13C into the molecular structure of Aflatoxin M1 . . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the incorporation of the isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced techniques such as liquid chromatography and mass spectrometry (LC-MS/MS) for purification and quantification . The process includes extraction, purification, and concentration steps to ensure the high purity and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Aflatoxin M1-13C17 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetonitrile, formic acid, and ammonium formate . The reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound include hydroxylated derivatives and other metabolites . These products are crucial for understanding the compound’s metabolic pathways and potential toxic effects.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Aflatoxin M1-13C17 exerts its effects through various molecular targets and pathways . The compound is known to induce oxidative stress and form reactive epoxide derivatives, leading to DNA damage and mutagenesis . It also interacts with cellular proteins and enzymes, disrupting normal cellular functions and promoting carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Aflatoxin M1-13C17 is unique due to its 13C labeling, which allows for precise quantification and tracking in scientific studies . Similar compounds include:
Aflatoxin B1: The parent compound from which Aflatoxin M1 is derived.
Aflatoxin G1: Another mycotoxin produced by Aspergillus species.
Aflatoxin B2 and G2: Other derivatives of aflatoxins with varying toxicities.
This compound stands out for its specific use in research as an isotope-labeled standard, providing valuable insights into the behavior and effects of aflatoxins in various contexts .
Eigenschaften
Molekularformel |
C17H12O7 |
---|---|
Molekulargewicht |
345.15 g/mol |
IUPAC-Name |
(3R,7R)-3-hydroxy-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |
InChI |
InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |
InChI-Schlüssel |
MJBWDEQAUQTVKK-QHFKDXDPSA-N |
Isomerische SMILES |
[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C](=[13CH]1)O[13C@@H]5[13C@]4([13CH]=[13CH]O5)O |
Kanonische SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.